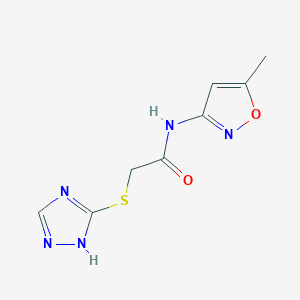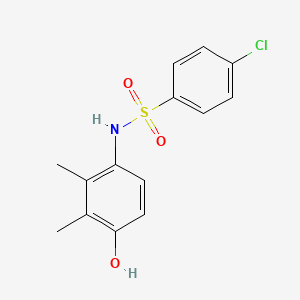
4-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of structurally similar compounds to "4-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide" often involves the interaction of dimethylphenyl-benzenesulfonamide derivatives with chlorosulfonic acid, leading to various isomeric forms. These processes are characterized by their stepwise reactions that allow for the steric hindrance within the molecule to be carefully managed, ensuring the formation of the desired compound (Rublova et al., 2017).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using X-ray crystallography, revealing detailed geometric parameters such as bond lengths and angles. These structures are often stabilized by extensive intra- and intermolecular hydrogen bonding, which plays a crucial role in determining the compound's reactivity and properties (Siddiqui et al., 2008).
Chemical Reactions and Properties
Derivatives of "4-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide" have been synthesized to explore their biological activities, including antibacterial and enzyme inhibition potentials. These studies often involve reactions with different electrophiles to yield various substituted derivatives, which are then screened for their pharmacological activities (Aziz‐ur‐Rehman et al., 2014).
Physical Properties Analysis
The physical properties of "4-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide" and its derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular geometry and hydrogen bonding. X-ray crystallography has provided insights into the crystalline states and intermolecular interactions, which are critical for understanding the compound's behavior in different environments (Kobkeatthawin et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are significantly impacted by the compound's structural features, such as the presence of electron-withdrawing or donating groups and the overall steric hindrance. Studies on derivatives have shown a range of activities, from cyclooxygenase inhibition to antitumor activities, underscoring the importance of the molecular structure in determining the compound's chemical behavior (Al-Hourani et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study focused on the synthesis of novel benzenesulfonamide derivatives, including chlorinated compounds, which exhibited significant in vitro antitumor activity against HepG2 and MCF-7 cell lines. The research also explored the potential interactions of these compounds against KSHV thymidylate synthase complex, highlighting the synthetic route and biological potential of benzenesulfonamide derivatives (Fahim & Shalaby, 2019).
Antibacterial and Enzyme Inhibition
Another study synthesized N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, assessing their biological potential against Gram-negative & Gram-positive bacteria and enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes. The findings suggest moderate to good activities, indicating the chemical versatility and potential application of these derivatives in developing antibacterial and enzyme inhibition agents (Aziz‐ur‐Rehman et al., 2014).
Carbonic Anhydrase Inhibition
Research into the synthesis of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide compounds revealed their cytotoxic and carbonic anhydrase (CA) inhibitory effects. These compounds were notably effective in inhibiting human carbonic anhydrase isoenzymes IX and XII, suggesting their potential as novel anticancer agents (Gul et al., 2016).
Corrosion Inhibition
A study on 4-((5,5-dimethyl-3-oxocyclohexenyl)amino)benzenesulfonamide (DOBF) demonstrated its effectiveness as a corrosion inhibitor for mild steel in a strong acid environment. The research highlighted the potential of benzenesulfonamide derivatives in protecting metal surfaces against corrosion, which is crucial for industrial applications (Al-amiery et al., 2020).
Environmental Applications
Investigations into the degradation of 4-chloro-3,5-dimethylphenol by UV and UV/persulfate processes in water explored the kinetics, mechanism, and toxicity evolution of these processes. This research provides insight into the environmental impact and degradation pathways of chlorinated compounds, contributing to the understanding of water treatment technologies (Li et al., 2020).
Propiedades
IUPAC Name |
4-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-9-10(2)14(17)8-7-13(9)16-20(18,19)12-5-3-11(15)4-6-12/h3-8,16-17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYBFFBATJZYNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510131.png)
![N-methyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylsulfonyl)thiophene-2-carboxamide](/img/structure/B5510145.png)
![N-[5-bromo-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510150.png)
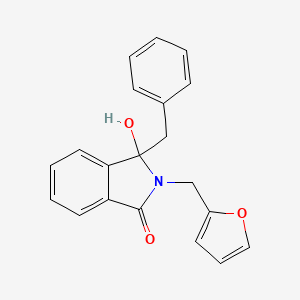
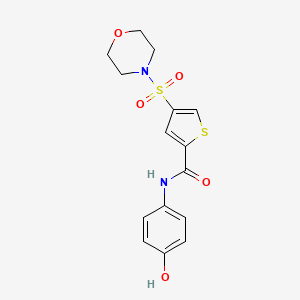
![N'-[(5-chloro-2-thienyl)methylene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5510173.png)
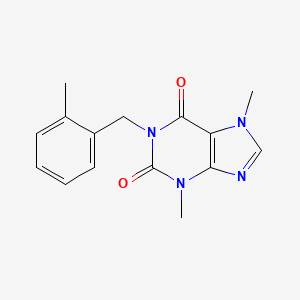
![6-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5510180.png)
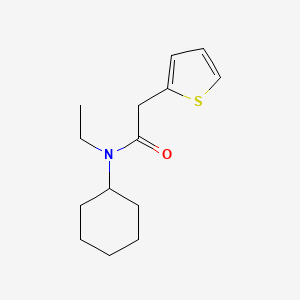
![4-{[(3-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5510201.png)
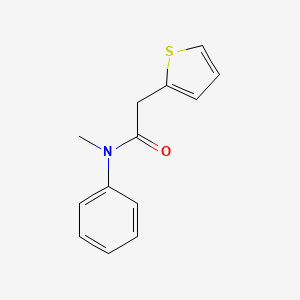

![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B5510214.png)
